5-(3-chloro-4-methoxyphenyl)-2-furaldehyde (4-nitrophenyl)hydrazone
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Overview
Description
5-(3-chloro-4-methoxyphenyl)-2-furaldehyde (4-nitrophenyl)hydrazone, also known as CNP-Hydrazone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methoxyphenyl)-2-furaldehyde (4-nitrophenyl)hydrazonee is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division, and to activate the p53 tumor suppressor pathway, which is responsible for inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(3-chloro-4-methoxyphenyl)-2-furaldehyde (4-nitrophenyl)hydrazonee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to the development of cancer. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(3-chloro-4-methoxyphenyl)-2-furaldehyde (4-nitrophenyl)hydrazonee is its relatively simple synthesis method and low cost. The compound is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations of 5-(3-chloro-4-methoxyphenyl)-2-furaldehyde (4-nitrophenyl)hydrazonee is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-(3-chloro-4-methoxyphenyl)-2-furaldehyde (4-nitrophenyl)hydrazonee. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential applications in other fields, such as materials science and drug delivery. Finally, further studies are needed to fully understand the mechanism of action of 5-(3-chloro-4-methoxyphenyl)-2-furaldehyde (4-nitrophenyl)hydrazonee and to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 5-(3-chloro-4-methoxyphenyl)-2-furaldehyde (4-nitrophenyl)hydrazonee involves the reaction of 5-(3-chloro-4-methoxyphenyl)-2-furaldehyde and 4-nitrophenylhydrazine in the presence of a catalyst. The reaction takes place under mild reaction conditions and yields a yellow crystalline solid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
5-(3-chloro-4-methoxyphenyl)-2-furaldehyde (4-nitrophenyl)hydrazonee has been extensively studied for its potential applications in various fields of science. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested against various cancer cell lines, including breast, colon, and lung cancer cells, and has shown promising results in inhibiting their growth and inducing apoptosis.
properties
IUPAC Name |
N-[(E)-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylideneamino]-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c1-25-18-8-2-12(10-16(18)19)17-9-7-15(26-17)11-20-21-13-3-5-14(6-4-13)22(23)24/h2-11,21H,1H3/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEYFPGPYVQBRY-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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